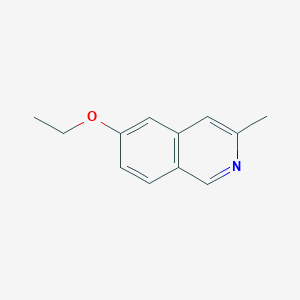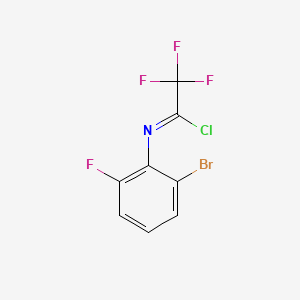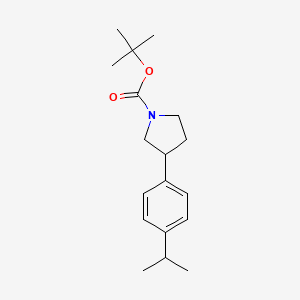![molecular formula C12H20O2 B13679459 1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
1-Oxaspiro[5.7]tridecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[5.7]tridecan-4-one is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexanone ring. This compound has the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . Its unique spirocyclic structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.7]tridecan-4-one can be synthesized through a variety of methods. One notable method involves the Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction typically involves the use of a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in dichloromethane (DCM) at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[5.7]tridecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxaspiro[5.7]tridecan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[5.7]tridecan-4-one largely depends on its interaction with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can provide a rigid framework that influences binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a smaller ring system.
7,8,10,12,13-Pentaoxaspiro[5.7]tridecane: A compound with multiple oxygen atoms in the spirocyclic structure.
Uniqueness: 1-Oxaspiro[5.7]tridecan-4-one is unique due to its specific ring size and the presence of both ether and ketone functionalities. This combination provides distinct chemical reactivity and potential for diverse applications compared to other spirocyclic compounds.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-oxaspiro[5.7]tridecan-4-one |
InChI |
InChI=1S/C12H20O2/c13-11-6-9-14-12(10-11)7-4-2-1-3-5-8-12/h1-10H2 |
Clave InChI |
WFLPDUWUGBNJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CCC1)CC(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


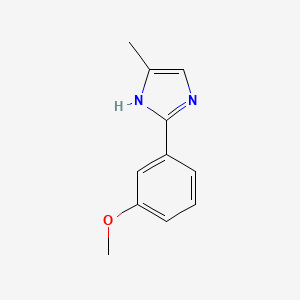
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)

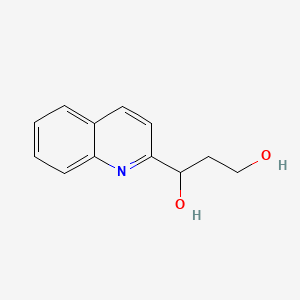


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
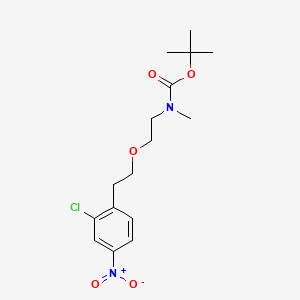
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
